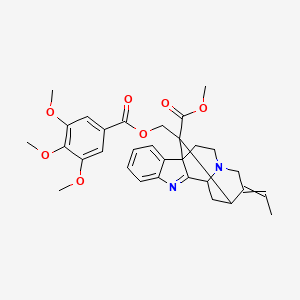
Apinac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APINAC is an analytical reference material that is structurally categorized as a synthetic cannabinoid (CB). It is an indazole-based CB that has recently been identified in illegal products. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Metabolic Characterization in Rats : APINAC, identified as Adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate, shows rapid metabolism by rat liver microsomes and displays moderate to long half-lives in rats. It is predominantly metabolized via ester hydrolysis to carboxylic acids, which are markers for this compound intake (Hwang et al., 2017).
In Vivo Metabolism in Rats : Another study on this compound's in vivo metabolism in rats suggests ester hydrolysis yielding various metabolites. Identification of these metabolites is crucial for their detection in biological samples, especially for forensic toxicology (Savchuk et al., 2017).
Forensic Toxicology
Toxicology Screening using Zebrafish Model : A comparative study of the effects of this compound on zebrafish larvae and mice revealed the impairment of spontaneous motor and sensorimotor behavior. This research underscores the potential of using zebrafish as a model for rapid behavioral-based drug screening (Morbiato et al., 2020).
Metabolism in Human Liver Microsomes and Rats : A study focusing on the metabolism of 5F-APINAC, a variant of this compound, in human liver microsomes and rats identified several metabolites. Understanding these metabolites can aid in developing screening methods for detecting 5F-APINAC consumption (Appolonova et al., 2019).
Detection of Metabolites in Rat Urine : Research on the detection of this compound metabolites in rat urine by chromatography and mass spectrometry is crucial for categorizing this compound as a potentially hazardous psychoactive substance, especially in the context of drug control measures (Savchuk et al., 2017).
Drug Interaction Potential
- Inhibitory Effects on Cytochrome P450 and Other Enzymes : A study on APINACA, an indazole carboxamide synthetic cannabinoid similar to this compound, investigated its inhibitory effects on major human cytochrome P450 enzymes and drug transporters. This research is significant in understanding potential drug-drug interactions in clinical settings (Kim et al., 2019).
Eigenschaften
Molekularformel |
C23H30N2O2 |
|---|---|
Molekulargewicht |
366.5 |
IUPAC-Name |
1-adamantyl 1-pentylindazole-3-carboxylate |
InChI |
InChI=1S/C23H30N2O2/c1-2-3-6-9-25-20-8-5-4-7-19(20)21(24-25)22(26)27-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3 |
InChI-Schlüssel |
KCCVWUAAHDXNNQ-XHICYHHKSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC34CC5CC(C3)CC(C5)C4 |
Synonyme |
AKB57 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




